molecular formula C11H16N2O2 B4948585 (5-METHYL-3-ISOXAZOLYL)(4-METHYLPIPERIDINO)METHANONE

(5-METHYL-3-ISOXAZOLYL)(4-METHYLPIPERIDINO)METHANONE

Cat. No.: B4948585
M. Wt: 208.26 g/mol
InChI Key: KSBYPPJCNCDNJJ-UHFFFAOYSA-N
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Description

(5-METHYL-3-ISOXAZOLYL)(4-METHYLPIPERIDINO)METHANONE is a complex organic compound with the molecular formula C16H21N5O2. It is characterized by the presence of an isoxazole ring and a piperidine ring, which are connected through a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-METHYL-3-ISOXAZOLYL)(4-METHYLPIPERIDINO)METHANONE typically involves the reaction of 5-methyl-3-isoxazole with 4-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the methanone linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(5-METHYL-3-ISOXAZOLYL)(4-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-METHYL-3-ISOXAZOLYL)(4-METHYLPIPERIDINO)METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-METHYL-3-ISOXAZOLYL)(4-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The isoxazole ring is known to interact with active sites of enzymes, while the piperidine ring can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-METHYL-3-ISOXAZOLYL)(4-METHYLPIPERIDINO)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on both the isoxazole and piperidine rings can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-3-5-13(6-4-8)11(14)10-7-9(2)15-12-10/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBYPPJCNCDNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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